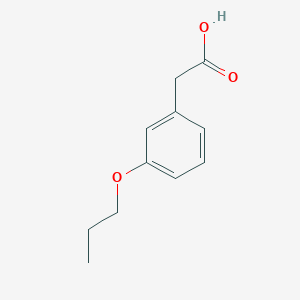

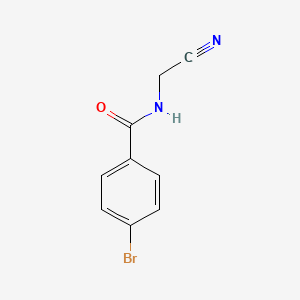

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

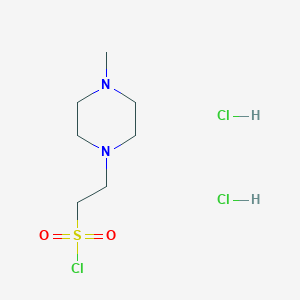

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene, also known as Brolamfetamine, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist for the serotonin 5-HT2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuropsychiatry.

Applications De Recherche Scientifique

Catalytic Applications

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene and related compounds have been reported to act as catalysts in various chemical reactions. For instance, a derivative of this compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB), has been used as a catalyst in the conversion of epoxides into 2-hydroxyethyl thiocyanates, providing a convenient and efficient procedure for the synthesis of these compounds with high yield and regioselectivity. This process is particularly useful for creating biologically active molecules (Niknam, 2004). Similarly, BABMB has been employed in the cleavage of epoxides into vicinal iodo alcohols and bromo alcohols, occurring regioselectively under neutral and mild conditions, even when sensitive functional groups are present (Niknam & Nasehi, 2002).

Pharmaceutical Applications

Compounds structurally related to 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been synthesized for pharmacokinetic and pharmacodynamic evaluation. For example, 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was synthesized for in vivo evaluations, highlighting the potential of such compounds in pharmaceutical research (Wang, Fawwaz, & Heertum, 1993).

Molecular Scaffold Applications

The use of derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene as molecular scaffolds has been documented in the literature. For instance, compounds like 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene have been utilized as scaffolds for various molecular receptors. Detailed practical synthetic procedures starting from benzene to prepare versatile molecular scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene have been reported, emphasizing the importance of such compounds in molecular engineering (Wallace et al., 2005).

Corrosion Inhibition

Derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been investigated for their corrosion inhibition properties. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Among these, certain derivatives exhibited remarkable inhibition efficiency, providing insights into the potential applications of these compounds in industrial settings (Verma, Quraishi, & Singh, 2015).

Anticancer Activity

Some derivatives of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene have been synthesized and screened for cytotoxic activity against human cancer cell lines. Compounds functionalized with diverse methoxybenzenes have shown high activity at micromolar concentration, indicating the potential of these compounds in anticancer drug development (Reddy et al., 2017).

Propriétés

IUPAC Name |

2-(3-bromo-5-methoxyphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJUOUCZINABFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)OCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)